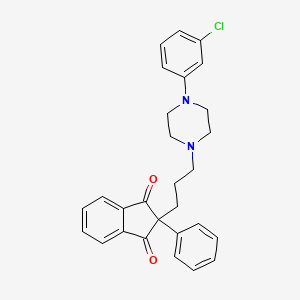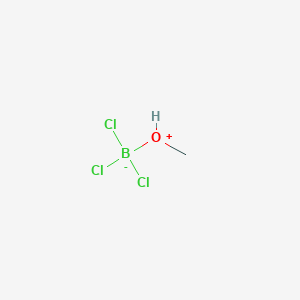
Hexadecylsulfuric Acid Sodium Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a natural anionic surfactant with the molecular formula C₁₆H₃₅NaO₄S and a molecular weight of 346.5 g/mol . This compound is commonly used in various industrial and research applications due to its surfactant properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Hexadecylsulfuric Acid Sodium Salt is typically synthesized through the sulfation of cetyl alcohol (hexadecanol) using sulfur trioxide, followed by neutralization with sodium hydroxide . The reaction can be represented as follows: [ \text{C}{16}\text{H}{33}\text{OH} + \text{SO}3 \rightarrow \text{C}{16}\text{H}{33}\text{OSO}3\text{H} ] [ \text{C}{16}\text{H}{33}\text{OSO}3\text{H} + \text{NaOH} \rightarrow \text{C}{16}\text{H}_{33}\text{OSO}_3\text{Na} + \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, the sulfation reaction is often carried out in a continuous reactor, such as a falling film reactor, to ensure efficient and consistent production . The resulting product is then purified and dried to obtain the final compound.
Análisis De Reacciones Químicas
Types of Reactions: Hexadecylsulfuric Acid Sodium Salt primarily undergoes reactions typical of sulfates, including:
Neutralization: Reacts with acids to form the corresponding hexadecyl sulfate and water.
Substitution: Can participate in nucleophilic substitution reactions due to the presence of the sulfate group.
Common Reagents and Conditions:
Acids: Hydrochloric acid, sulfuric acid.
Bases: Sodium hydroxide, potassium hydroxide.
Major Products:
Hexadecyl Sulfate: Formed through neutralization reactions.
Various Substituted Products: Depending on the nucleophile used in substitution reactions.
Aplicaciones Científicas De Investigación
Hexadecylsulfuric Acid Sodium Salt has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in emulsion polymerization of styrene.
Biology: Employed in studies involving the electrokinetic properties of hematite.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the production of black antibacterial PET films.
Mecanismo De Acción
The primary mechanism of action of Hexadecylsulfuric Acid Sodium Salt is its ability to reduce surface tension, making it an effective surfactant. It interacts with hydrophobic and hydrophilic molecules, allowing it to stabilize emulsions and disperse particles in aqueous solutions . This property is crucial in various applications, including emulsion polymerization and drug delivery.
Comparación Con Compuestos Similares
- Sodium Dodecyl Sulfate (SDS)
- Sodium Octadecyl Sulfate
- Sodium Tetradecyl Sulfate
Propiedades
Fórmula molecular |
C34H70Na2O8S2 |
|---|---|
Peso molecular |
717.0 g/mol |
Nombre IUPAC |
disodium;hexadecyl sulfate;octadecyl sulfate |
InChI |
InChI=1S/C18H38O4S.C16H34O4S.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-23(19,20)21;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-21(17,18)19;;/h2-18H2,1H3,(H,19,20,21);2-16H2,1H3,(H,17,18,19);;/q;;2*+1/p-2 |
Clave InChI |
ZCIKSVBTGWDVAI-UHFFFAOYSA-L |
SMILES canónico |
CCCCCCCCCCCCCCCCCCOS(=O)(=O)[O-].CCCCCCCCCCCCCCCCOS(=O)(=O)[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


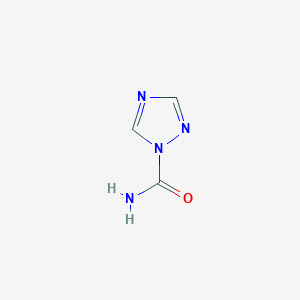

![[(3aR,4S,6aR,8S,9aR,9bR)-8-hydroxy-3,6,9-trimethylidene-2-oxo-3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-4-yl] (E)-3-hydroxy-2-methylprop-2-enoate](/img/structure/B13819577.png)

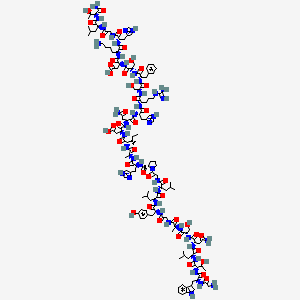
![5-Methylenespiro[2.4]heptane](/img/structure/B13819595.png)
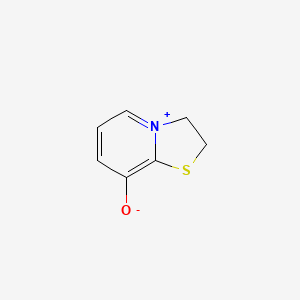
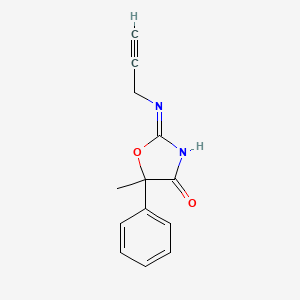

![5,7-dihydroxy-8-[(3R,4S)-3-hydroxy-1-methylpiperidin-4-yl]-2-methylchromen-4-one](/img/structure/B13819633.png)
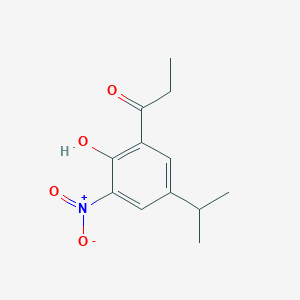
![(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxy-1-oxidoquinolin-1-ium-4-yl)methanol](/img/structure/B13819644.png)
